Azeliragon

Description

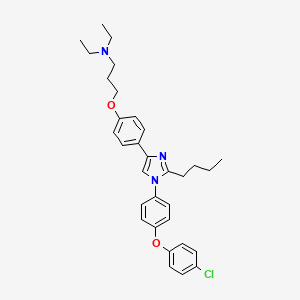

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNNWYBAOPXVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117468 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603148-36-3 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azeliragon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azeliragon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELIRAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azeliragon's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azeliragon (TTP488) is an orally bioavailable small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). In the context of Alzheimer's disease (AD), the therapeutic rationale for this compound centers on its ability to inhibit the binding of various ligands, most notably amyloid-beta (Aβ), to RAGE. This interaction is a key driver of neuroinflammation, oxidative stress, and Aβ transport across the blood-brain barrier, all of which are central to AD pathogenesis. Preclinical studies have demonstrated this compound's potential to mitigate these pathological processes, leading to reduced Aβ plaque burden, decreased neuroinflammation, and improved cognitive function in animal models. However, clinical trials in mild-to-moderate AD have yielded mixed results, highlighting a narrow therapeutic window and ultimately leading to the discontinuation of its development for this indication. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

The RAGE Receptor in Alzheimer's Disease

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand cell surface receptor belonging to the immunoglobulin superfamily.[1] It is expressed on various cell types in the brain, including neurons, microglia, and astrocytes.[2] In AD, RAGE expression is upregulated in affected brain regions.[1] RAGE binds to a diverse array of ligands, including advanced glycation end products (AGEs), S100 proteins, and, critically in AD, amyloid-beta (Aβ) peptides.[1][2]

The binding of Aβ to RAGE is a pivotal event in AD pathology, triggering a cascade of detrimental downstream effects:

-

Neuroinflammation: RAGE activation on microglia and astrocytes stimulates the release of pro-inflammatory cytokines, leading to a chronic inflammatory state in the brain.[3]

-

Oxidative Stress: The Aβ-RAGE interaction generates reactive oxygen species (ROS), contributing to neuronal damage.

-

Aβ Transport: RAGE is implicated in the transport of circulating Aβ across the blood-brain barrier into the brain, thereby contributing to plaque formation.[2]

-

Synaptic Dysfunction: RAGE activation has been shown to impair synaptic function and contribute to cognitive deficits.

This compound's Direct Interaction with RAGE

This compound functions as a direct antagonist of RAGE, physically blocking the binding of its ligands, including Aβ.

Binding Affinity

Preclinical studies have characterized the binding affinity of this compound to a soluble form of the RAGE receptor (sRAGE).

| Compound | Target | Binding Affinity (Kd) | Assay Method |

| This compound (TTP488) | Recombinant Human sRAGE | 12.7 ± 7.6 nM | Not specified in detail |

| This compound (TTP488) | sRAGE | 239 ± 34 nM | Solution Equilibrium Binding Assay |

Table 1: Binding Affinity of this compound to the RAGE Receptor.[4][5]

Downstream Signaling Pathways Modulated by this compound

By inhibiting ligand binding to RAGE, this compound prevents the activation of several key downstream signaling pathways implicated in AD pathology.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. RAGE activation by Aβ robustly stimulates NF-κB, leading to the transcription of pro-inflammatory genes. This compound's blockade of RAGE is proposed to attenuate this pro-inflammatory cascade.

Modulation of MAP Kinase Pathways

RAGE activation also triggers Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38, ERK1/2, and JNK. These pathways are involved in cellular stress responses, apoptosis, and inflammation. This compound is expected to dampen the activation of these pathways.

Impact on JAK/STAT Signaling

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another inflammatory signaling route activated by RAGE. This compound's inhibition of RAGE is anticipated to reduce the phosphorylation and activation of STAT proteins.

Preclinical Efficacy in Animal Models

Preclinical studies in transgenic mouse models of AD have provided evidence for the therapeutic potential of this compound.

Reduction of Aβ Plaque Deposition

In tgAPPSwedish/London transgenic mice, oral administration of this compound resulted in a dose-dependent decrease in Aβ plaque deposition in the brain.[6]

| Treatment Group | Dose | Change in Brain Aβ40 | Change in Brain Aβ42 |

| This compound | 0.3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |

| This compound | 1 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |

| This compound | 3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |

Table 2: Effect of this compound on Brain Aβ Levels in tgAPPSwedish/London Mice.[6]

Attenuation of Neuroinflammation

This compound treatment in tgAPPSwedish/London mice also led to a reduction in the levels of pro-inflammatory cytokines in the brain.[6]

| Treatment Group | Dose | Change in Brain IL-1β | Change in Brain TNF-α |

| This compound | 0.3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |

| This compound | 1 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |

| This compound | 3 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease |

Table 3: Effect of this compound on Pro-inflammatory Cytokines in tgAPPSwedish/London Mice.[6]

Improvement in Cognitive Function

Cognitive performance, assessed using the Morris Water Maze test, was improved in this compound-treated tgAPPSwedish/London mice.[6]

Clinical Trial Data

This compound has been evaluated in several clinical trials for the treatment of mild-to-moderate Alzheimer's disease.

Phase 2b Study (NCT00566331)

This 18-month study evaluated two doses of this compound (5 mg/day and 20 mg/day) against placebo. The high-dose arm was discontinued due to safety concerns. The low-dose group showed a statistically significant reduction in cognitive decline as measured by the ADAS-cog score.[7]

| Treatment Group | N | Mean Change from Baseline in ADAS-cog at 18 months | p-value vs. Placebo |

| This compound (5 mg/day) | 131 | -3.1 points (less decline) | <0.05 |

| Placebo | 133 | N/A | N/A |

Table 4: Key Efficacy Outcome from the Phase 2b Study of this compound.[7]

Phase 3 STEADFAST Study (NCT02080364)

The STEADFAST study was a large-scale Phase 3 program designed to confirm the efficacy of the 5 mg/day dose of this compound. The study failed to meet its co-primary endpoints of a statistically significant improvement in ADAS-cog and CDR-sb scores compared to placebo after 18 months.[8]

| Treatment Group | N | Mean Change from Baseline in ADAS-cog at 18 months | Mean Change from Baseline in CDR-sb at 18 months |

| This compound (5 mg/day) | ~440 | 4.4 point decline | 1.6 point decline |

| Placebo | ~440 | 3.3 point decline | 1.6 point decline |

Table 5: Topline Results from the Phase 3 STEADFAST Study (Part A).[8]

A post-hoc analysis of a subgroup of patients with both mild AD and type 2 diabetes in the STEADFAST A-Study suggested a potential benefit of this compound.[9]

| Treatment Group | N | Mean Change from Baseline in ADAS-cog at 18 months (Benefit vs. Placebo) | p-value |

| This compound (5 mg/day) | 18 | 6.1 points | 0.005 |

| Placebo | 8 | N/A | N/A |

Table 6: Post-Hoc Analysis of STEADFAST A-Study in Patients with Type 2 Diabetes.[9]

Experimental Methodologies

Preclinical Studies

-

Animal Model: tgAPPSwedish/London transgenic mice, which overexpress a mutant form of human amyloid precursor protein, leading to age-dependent Aβ plaque formation and cognitive deficits.

-

Treatment: this compound was administered orally once daily for a specified duration.

-

Aβ Plaque Quantification: Brain tissue was collected, and Aβ levels were quantified using enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 and Aβ42. Immunohistochemical staining with anti-Aβ antibodies was used to visualize and quantify plaque burden.[7][10][11]

-

Neuroinflammation Assessment: Brain homogenates were analyzed for levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA. Immunohistochemistry for microglial and astrocytic markers (e.g., Iba1, GFAP) was also performed.

-

Cognitive Assessment: The Morris Water Maze test was used to evaluate spatial learning and memory. This involved training mice to find a hidden platform in a pool of water, with escape latency and path length as key performance metrics.[1][9][12]

Clinical Trials

-

Participants were typically individuals with a diagnosis of mild-to-moderate Alzheimer's disease, confirmed by clinical assessment and neuroimaging.

-

Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized tool used to assess the severity of cognitive symptoms of dementia.

-

Clinical Dementia Rating Scale Sum of Boxes (CDR-sb): A global scale that stages the severity of dementia based on interviews with the patient and a reliable informant.

-

The studies were typically randomized, double-blind, and placebo-controlled, with treatment durations of up to 18 months.

Conclusion

This compound's mechanism of action as a RAGE antagonist presents a compelling therapeutic strategy for Alzheimer's disease by targeting the upstream drivers of neuroinflammation and Aβ-related pathology. Preclinical data strongly supported its potential to modify the disease course. However, the failure to meet primary endpoints in the pivotal Phase 3 STEADFAST trial underscores the complexities of translating preclinical findings to clinical efficacy in a heterogeneous disease like Alzheimer's. The narrow therapeutic window and the potential for benefit in specific patient subpopulations, such as those with concomitant type 2 diabetes, warrant further investigation into the role of RAGE in neurodegenerative diseases. This guide provides a detailed overview of the scientific rationale and data underlying the development of this compound, offering valuable insights for researchers and drug developers in the field.

References

- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

TTP488 (Azeliragon): A Preclinical Technical Guide on the RAGE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for TTP488 (Azeliragon), a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). The information is compiled from various preclinical studies in the areas of Alzheimer's disease and oncology.

Core Efficacy and Mechanism of Action

TTP488, also known as this compound, is an orally bioavailable antagonist of RAGE.[1] It exhibits high-affinity binding to human sRAGE, effectively blocking the interaction between RAGE and its various ligands, which are implicated in the pathogenesis of several chronic diseases.[1] Preclinical studies have demonstrated its potential in mitigating disease progression in models of both Alzheimer's disease and cancer through the modulation of inflammatory and proliferative signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of TTP488.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Kd) | 12.7 ± 7.6 nM | Recombinant Human sRAGE | [1] |

Table 1: In Vitro Binding Affinity of TTP488 to RAGE

| Indication | Animal Model | Key Findings | Reference |

| Alzheimer's Disease | tgAPPSWE/LON Transgenic Mice | Dose-dependent decrease in total brain Aβ deposition. Reduction in brain inflammatory cytokines. | [1] |

| Pancreatic Cancer | Panc1 and Pan02 tumor models in C57BL/6NJ and NU/J mice | Significant delay in tumor growth. Inhibition of RAGE-mediated NF-κB activation. | [3][4] |

| Breast Cancer | Xenograft models of Triple-Negative Breast Cancer | Impaired metastasis. |

Table 2: Summary of In Vivo Efficacy of TTP488

Preclinical Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Alzheimer's Disease Model

Animal Model: 12-month-old tgAPPSWE/LON transgenic mice were utilized for these studies.[1]

Treatment Protocol:

-

TTP488 was administered orally once daily for 3 months.

-

Dose groups included 0.3 mg/kg, 1 mg/kg, and 3 mg/kg, alongside a vehicle control group.[1]

Key Experimental Assays:

-

Cognitive Assessment (Morris Water Maze): The Morris Water Maze test was employed to evaluate spatial learning and memory. This behavioral test requires mice to use distal cues to locate a submerged platform in a circular pool of opaque water. The protocol generally involves a training phase where the mouse learns the platform's location, followed by a probe trial where the platform is removed to assess memory retention. Specific parameters such as escape latency (time to find the platform) and distance traveled are measured. While the general methodology is standard, specific parameters for the TTP488 studies, such as the pool diameter and water temperature, are not detailed in the available literature.

-

Amyloid-β (Aβ) Quantification (ELISA): Brain tissue was analyzed for Aβ levels using an enzyme-linked immunosorbent assay (ELISA). This technique involves the capture and detection of Aβ peptides using specific antibodies. Brain homogenates are typically prepared to extract both soluble and insoluble Aβ fractions. The assay quantifies the amount of Aβ present by measuring the signal produced by an enzymatic reaction, which is proportional to the amount of Aβ bound. The specific antibodies and their concentrations used in the TTP488 preclinical studies are not specified in the reviewed documents.

-

Analysis of Inflammatory Markers: The levels of various inflammatory cytokines in the brain were measured to assess the anti-inflammatory effects of TTP488.[1] The specific methodology for this analysis is not detailed in the available literature but would typically involve techniques such as ELISA or multiplex immunoassays.

Pancreatic Cancer Model

Cell Lines and Animal Models:

-

Human (Panc1) and murine (Pan02) pancreatic cancer cell lines were used for in vitro experiments.[3][4]

-

Tumor models were established in C57BL/6NJ and NU/J mice for in vivo studies.[4]

Key Experimental Assays:

-

Cell Proliferation and Clonogenic Survival Assays: The effect of TTP488 on the growth and survival of pancreatic cancer cells was assessed using standard in vitro assays. Cell proliferation assays measure the rate of cell division, while clonogenic survival assays determine the ability of a single cell to grow into a colony.

-

In Vivo Tumor Growth Studies: Tumor-bearing mice were randomized into control and treatment groups. Tumor growth was monitored over time to evaluate the efficacy of TTP488 in inhibiting tumor progression.[4]

-

Western Blotting for NF-κB Activation: To investigate the mechanism of action, the activation of the NF-κB signaling pathway was assessed by Western blotting. This technique involves separating proteins from cell lysates by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific for the proteins of interest (e.g., phosphorylated NF-κB). This allows for the detection and quantification of changes in protein expression and activation states. The specific antibodies and their concentrations used in these studies are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical studies of TTP488.

References

- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mmehb.scholasticahq.com [mmehb.scholasticahq.com]

PF-04494700: An In-Depth Technical Guide on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04494700, also known as Azeliragon or TTP488, is an orally bioavailable small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of various chronic diseases, including Alzheimer's disease, diabetes, and cancer. By binding to RAGE, PF-04494700 prevents the interaction with its diverse ligands, such as amyloid-beta (Aβ), S100 proteins, high mobility group box 1 (HMGB1), and advanced glycation end products (AGEs). This blockade disrupts the downstream signaling cascades that contribute to inflammatory responses, oxidative stress, and cellular dysfunction. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by PF-04494700, supported by preclinical data, experimental methodologies, and visual representations of the molecular interactions.

Mechanism of Action

PF-04494700 functions as a competitive antagonist of RAGE. It binds to the receptor, thereby preventing the binding of its ligands and the subsequent activation of intracellular signaling. The primary consequence of RAGE activation is the initiation of a pro-inflammatory cascade. Preclinical studies have demonstrated that PF-04494700 effectively curtails these processes. In transgenic mouse models of Alzheimer's disease, administration of PF-04494700 has been shown to reduce neuroinflammation and decrease the burden of amyloid plaques.[1]

Core Downstream Signaling Pathways Modulated by PF-04494700

The binding of ligands to RAGE triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of several key downstream signaling pathways. PF-04494700, by inhibiting the initial ligand-receptor interaction, effectively dampens these cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response initiated by RAGE activation. Upon ligand binding, RAGE activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB p50/p65 heterodimer. This complex then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Preclinical studies in pancreatic cancer cell lines have demonstrated that this compound (PF-04494700) inhibits RAGE-mediated NF-κB activation.[2] This inhibition is a critical component of the compound's anti-inflammatory and potential anti-neoplastic effects.

Diagram of PF-04494700-mediated Inhibition of the NF-κB Pathway

Caption: PF-04494700 blocks RAGE, inhibiting NF-κB activation.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, are also activated downstream of RAGE. These pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. In the context of RAGE signaling, MAPK activation contributes to the inflammatory response. While it is established that RAGE activation triggers MAPK signaling, direct quantitative data on the specific inhibitory effects of PF-04494700 on individual MAPK components are not extensively detailed in publicly available literature. However, given its mechanism of action, it is anticipated that PF-04494700 would lead to a reduction in the phosphorylation and activation of key MAPK pathway proteins.

Diagram of RAGE-Mediated MAPK Signaling

Caption: PF-04494700 is expected to inhibit RAGE-induced MAPK signaling.

Effects on Pyk2, STAT3, and Akt Signaling

Preclinical research in triple-negative breast cancer models has shed light on additional downstream targets of RAGE that are affected by PF-04494700. These studies revealed that inhibition of RAGE signaling by TTP488 (PF-04494700) leads to a reduction in the activation of Proline-rich tyrosine kinase 2 (Pyk2), Signal Transducer and Activator of Transcription 3 (STAT3), and the protein kinase B (Akt). These signaling molecules are integral to pathways that control cell growth, survival, and metastasis. The observed decrease in signaling through these pathways provides a mechanistic rationale for the anti-metastatic effects of PF-04494700 seen in these cancer models.[3]

Quantitative Data

While extensive preclinical and clinical studies have been conducted on PF-04494700, specific quantitative data such as IC50 or Ki values for the inhibition of downstream signaling pathway components are not consistently reported in the public domain. The available data primarily focuses on cellular and physiological outcomes.

Table 1: Summary of Preclinical In Vivo Effects of PF-04494700 (this compound)

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Inflammatory Markers (TNF-α, TGF-β, IL-1) | Transgenic mice with AD plaque development | 10 mg/kg (i.p.) or 20 mg/kg (oral) daily | Significant reduction in inflammatory markers | [4] |

| Amyloid Deposition | Transgenic mice with AD plaque development | 10 mg/kg (i.p.) or 20 mg/kg (oral) daily | Significant reduction in CNS amyloid deposition | [4] |

| Cognitive Function | Transgenic mice with AD plaque development | 10 mg/kg (i.p.) or 20 mg/kg (oral) daily | Improvement in cognitive function | [4] |

Experimental Protocols

Detailed experimental protocols from the proprietary preclinical studies are not publicly available. However, a standard methodology for assessing the effect of an inhibitor on NF-κB activation is provided below as a representative example.

Representative Protocol: Western Blot Analysis of NF-κB p65 Phosphorylation

This protocol describes a general workflow for assessing the inhibitory effect of PF-04494700 on RAGE-ligand-induced NF-κB activation in a relevant cell line (e.g., microglial cells, endothelial cells).

Experimental Workflow for Western Blot Analysis

Caption: Workflow for assessing NF-κB p65 phosphorylation by Western blot.

Methodology:

-

Cell Culture: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of PF-04494700 or vehicle control for a specified period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with a known RAGE ligand (e.g., 10 µg/mL S100B or 1 µM Aβ oligomers) for a predetermined time (e.g., 15-30 minutes) to induce NF-κB activation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated NF-κB p65 (e.g., at Ser536), total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 signal to the total p65 and the loading control to determine the relative inhibition of NF-κB activation by PF-04494700.

Conclusion

PF-04494700 is a potent inhibitor of the RAGE receptor, and its mechanism of action is centered on the blockade of ligand-induced downstream signaling. The most well-documented effect is the inhibition of the pro-inflammatory NF-κB pathway. Additionally, preclinical evidence points towards the modulation of MAPK, Pyk2, STAT3, and Akt signaling cascades. While the qualitative effects of PF-04494700 on these pathways are established, a more detailed quantitative characterization of its inhibitory profile on specific downstream kinases would further elucidate its molecular pharmacology. The provided experimental framework serves as a guide for researchers aiming to investigate the intricate signaling networks modulated by this compound. Further research is warranted to fully map the downstream signaling pathways of PF-04494700 and to understand its therapeutic potential across a range of RAGE-mediated diseases.

References

- 1. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PF-04494700, an Oral Inhibitor of Receptor For Advanced Glycation End Products (RAGE), in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Azeliragon and Neuroinflammation in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical pathological component across a spectrum of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a key mediator in these inflammatory cascades. Azeliragon (TTP488), an oral small-molecule antagonist of RAGE, represents a therapeutic strategy aimed at mitigating neuroinflammation and slowing disease progression. This document provides an in-depth technical overview of this compound, its mechanism of action, the underlying RAGE signaling pathway, and a summary of preclinical and clinical findings. Detailed experimental protocols and pathway diagrams are included to support further research and development in this area.

The RAGE Signaling Pathway in Neuroinflammation

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily.[1] Under physiological conditions, RAGE is expressed at low levels. However, in pathological states characterized by chronic stress and inflammation, its expression is significantly upregulated.[2]

RAGE binds to a variety of ligands, including:

-

Advanced Glycation Endproducts (AGEs): Formed during normal aging and at an accelerated rate in conditions like diabetes.[1]

-

Amyloid-beta (Aβ) peptides: A hallmark of Alzheimer's disease.[1]

-

S100/calgranulins: A family of pro-inflammatory calcium-binding proteins.[3]

-

High Mobility Group Box-1 (HMGB1): A nuclear protein released during cellular stress and necrosis.[4][5]

Ligand binding to RAGE initiates a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7][8] This activation leads to the transcription and subsequent release of numerous pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9] This creates a self-perpetuating inflammatory loop, as these cytokines can further increase RAGE expression, leading to sustained neuroinflammation, oxidative stress, and ultimately, neuronal damage and death.[8][9]

This compound functions as a competitive antagonist, binding to the RAGE receptor to prevent its interaction with various ligands.[3] This blockade inhibits the activation of downstream signaling pathways, thereby reducing the production of inflammatory cytokines and mitigating the neuroinflammatory response.[6][7]

This compound in Alzheimer's Disease

In Alzheimer's disease, RAGE plays a multifaceted role by mediating the transport of circulating Aβ across the blood-brain barrier into the brain and by triggering inflammatory responses on microglia and neurons upon Aβ binding.[1][2][4]

Preclinical Data in AD Models

Preclinical studies, primarily in tgAPPSwedish/London transgenic mouse models of AD, have demonstrated the potential of this compound to modify disease pathology.[10]

| Parameter | Outcome of this compound Treatment | Reference(s) |

| Brain Aβ Deposition | Dose-dependent reduction in Aβ plaque formation. | [10][11][12] |

| Brain Aβ Concentration | Reduction in total brain Aβ levels. | [10][11][12] |

| Plasma Aβ Concentration | Increase in plasma Aβ, suggesting reduced influx into the brain. | [10][11][12] |

| Neuroinflammation | Decreased brain levels of inflammatory cytokines. | [10][11][12] |

| Cerebral Blood Flow | Improvement in hippocampal and frontal cortex blood flow. | [10][11] |

| Cognitive Function | Slowed decline in cognitive performance (Morris water maze). | [10][11] |

Clinical Trial Data in AD

This compound has been evaluated in several clinical trials for mild-to-moderate Alzheimer's disease. While early phase trials showed promise, the pivotal Phase 3 study did not meet its primary endpoints.[1][4][13]

| Trial Phase | Duration | Patient Population | Key Findings | Reference(s) |

| Phase 2a | 10 weeks | 67 (mild-to-moderate AD) | Doses of 10 mg/day and 20 mg/day were well-tolerated. | [10] |

| Phase 2b | 18 months | 399 (mild-to-moderate AD) | 5 mg/day dose showed a 3.1-point benefit on ADAS-cog vs. placebo. The higher 20 mg/day dose was discontinued due to adverse events (falls, confusion). | [4][10][11] |

| Phase 3 (STEADFAST) | 18 months | 880 (mild AD) | The 5 mg/day dose failed to meet co-primary endpoints of improving ADAS-cog and CDR-sb scores. | [1][4] |

The clinical data suggests a narrow therapeutic window for this compound, with potential benefits at lower doses and adverse effects at higher concentrations.[4]

Role in Other Neurodegenerative Diseases

The pathological mechanism of RAGE-mediated neuroinflammation is not exclusive to AD and is implicated in other neurodegenerative conditions like ALS and Parkinson's disease.[2][5][14]

In both PD and ALS, the activation of microglia and astrocytes contributes to a chronic inflammatory state that drives motor neuron degeneration.[15][16][17] In PD models, α-synuclein aggregation can activate microglia via Toll-like receptors, leading to NF-κB activation and inflammasome formation.[17] Similarly, in ALS, dysregulation of both innate and adaptive immunity contributes to a pro-inflammatory environment that is toxic to neurons.[15] By inhibiting the central RAGE/NF-κB axis, this compound has the potential to quell the inflammatory component common to these diseases. Preclinical studies silencing RAGE in a mouse model of Parkinson's disease demonstrated a reduction in neuroinflammation and protection of dopaminergic neurons.[18]

Experimental Protocols and Methodologies

In Vitro RAGE Binding Inhibition Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to screen for and characterize inhibitors of the RAGE-ligand interaction.[19]

Methodology:

-

Plate Coating: Coat a 96-well microplate with a RAGE ligand (e.g., AGE-BSA) and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligand.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Inhibitor Incubation: Add serial dilutions of the test compound (this compound) to the wells, followed by a constant concentration of soluble, His-tagged RAGE (sRAGE). Incubate for 2 hours at room temperature. Include vehicle controls.

-

Washing: Repeat the washing step to remove unbound sRAGE and inhibitor.

-

Detection: Add HRP-conjugated anti-His-tag antibody and incubate for 1 hour. This antibody will bind to the sRAGE captured by the ligand on the plate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

-

Reaction Stop & Read: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control.

In Vivo Assessment of Neuroinflammation in Animal Models

This section outlines a typical workflow for evaluating the anti-neuroinflammatory effects of a compound like this compound in a transgenic mouse model of AD.

Methodology:

-

Animal Model: Utilize a relevant model, such as tgAPPSwedish/London mice, which develop age-dependent Aβ pathology and neuroinflammation.[10]

-

Drug Administration: Treat animals for a specified duration (e.g., 3 months) with this compound (e.g., via oral gavage) or vehicle control.[10]

-

Behavioral Testing: Before sacrifice, assess cognitive function using standardized tests like the Morris water maze to measure spatial learning and memory.[10][20]

-

Tissue Collection: At the end of the treatment period, perfuse the animals and collect brain tissue and blood plasma.

-

Biochemical Analysis:

-

Histological Analysis:

-

Immunohistochemistry (IHC): Stain brain sections with antibodies against Iba1 (to identify activated microglia) and GFAP (to identify reactive astrocytes) to visualize and quantify gliosis. Stain for Aβ to quantify plaque load.[21]

-

Conclusion and Future Directions

This compound is a potent, orally bioavailable inhibitor of the RAGE receptor that demonstrates significant anti-neuroinflammatory effects in preclinical models of neurodegeneration.[10][11][12] Its mechanism of action—suppressing the RAGE-mediated activation of NF-κB and subsequent cytokine production—directly targets a core pathological driver in diseases like AD, PD, and ALS.[6][7]

Despite robust and promising preclinical data, this compound's journey through clinical trials for Alzheimer's disease has been challenging, culminating in the failure of the Phase 3 STEADFAST study to meet its primary endpoints.[1][4] This outcome highlights the complexities of translating preclinical efficacy into clinical benefit, particularly in a multifactorial disease like AD, and underscores the compound's narrow therapeutic window.

However, the rationale for targeting RAGE-mediated neuroinflammation remains strong.[3] The clinical setbacks of this compound do not invalidate the pathway as a therapeutic target. Future research should focus on exploring alternative dosing strategies, identifying patient subpopulations who may benefit most (e.g., those with high baseline inflammation), or developing next-generation RAGE inhibitors with improved therapeutic indices. The comprehensive data gathered from this compound's development provides an invaluable foundation for the continued pursuit of anti-inflammatory strategies to combat neurodegenerative diseases.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. Role and therapeutic potential of RAGE signaling in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. RAGE Inhibitors in Neurodegenerative Diseases [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroinflammation in amyotrophic lateral sclerosis: pathogenic insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Neuroinflammation in Amyotrophic Lateral Sclerosis: Cellular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroinflammation in Parkinson's Disease and its Treatment Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RAGE Silencing Ameliorates Neuroinflammation by Inhibition of p38-NF-κB Signaling Pathway in Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AGE-RAGE in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]

- 20. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. news-medical.net [news-medical.net]

Azeliragon: A Novel RAGE Inhibitor for Pancreatic Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with a dismal prognosis and limited therapeutic options. The Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway has emerged as a critical driver of pancreatic cancer progression, promoting tumor growth, metastasis, and resistance to therapy. Azeliragon (TTP488), a novel, orally bioavailable small molecule inhibitor of RAGE, has shown promise in preclinical models of pancreatic cancer and is currently under clinical investigation. This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential therapeutic agent for pancreatic cancer, detailed experimental protocols for key assays, and a review of the ongoing clinical development.

Introduction: The RAGE Axis in Pancreatic Cancer

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily.[1][2] In the context of pancreatic cancer, RAGE and its ligands, including high mobility group box 1 (HMGB1) and proteins of the S100 family, are significantly upregulated and contribute to a pro-tumorigenic microenvironment.[1][2] The engagement of RAGE by its ligands activates a cascade of downstream signaling pathways, most notably Nuclear Factor-kappa B (NF-κB), which in turn promotes cellular proliferation, inflammation, and resistance to apoptosis.[1][2]

This compound is a small molecule inhibitor that binds to RAGE and prevents its interaction with ligands, thereby attenuating downstream signaling.[3] Originally developed for Alzheimer's disease, its favorable safety profile has prompted its investigation in oncology.[3] Preclinical studies have demonstrated that this compound can inhibit tumor growth and modulate the tumor microenvironment in pancreatic cancer models.[1][4]

Preclinical Efficacy of this compound in Pancreatic Cancer Models

A pivotal preclinical study investigated the anti-tumor activity of this compound, both as a monotherapy and in combination with radiation therapy (RT), in mouse models of pancreatic cancer.[1][4]

In Vivo Tumor Growth Inhibition

In a xenograft model using human pancreatic cancer Panc-1 cells, this compound monotherapy demonstrated a significant delay in tumor growth compared to the control group.[1] When combined with radiation therapy, a more pronounced and statistically significant reduction in tumor volume was observed.[1]

Table 1: Tumor Growth Inhibition in Panc-1 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 34 ± SD | Statistical Significance (vs. Control) |

| Control | ~1200 | - |

| This compound | ~800 | p < 0.05 |

| Radiation Therapy (RT) | ~600 | *p < 0.01 |

| This compound + RT | ~300 | **p < 0.001 |

Data are estimated from graphical representations in the source publication and presented for illustrative purposes.[1]

A similar trend was observed in a syngeneic model using murine Pan02 pancreatic cancer cells, highlighting the efficacy of this compound in an immunocompetent setting.[1]

Table 2: Tumor Growth Inhibition in Pan02 Syngeneic Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 24 ± SD | Statistical Significance (vs. Control) |

| Control | ~1000 | - |

| This compound | ~700 | p < 0.01 |

| Radiation Therapy (RT) | ~650 | p < 0.01 |

| This compound + RT | ~400 | p < 0.01 |

Data are estimated from graphical representations in the source publication and presented for illustrative purposes.[1]

Modulation of the Tumor Microenvironment

Flow cytometric analysis of tumors from the Pan02 syngeneic model revealed that this compound treatment, particularly in combination with radiation, favorably alters the immune landscape of the tumor microenvironment.[1]

Table 3: Immunomodulatory Effects of this compound in the Pan02 Tumor Microenvironment

| Immune Cell Population | Treatment Group | Mean Percentage of CD45+ Cells ± SD | Statistical Significance (vs. Control) |

| CD8+ T Cells | Control | ~5% | - |

| This compound | ~10% | p < 0.05 | |

| Radiation Therapy (RT) | ~12% | p < 0.01 | |

| This compound + RT | ~18% | p < 0.001 | |

| Regulatory T Cells (Tregs) | Control | ~15% | - |

| This compound | ~10% | p < 0.05 | |

| Radiation Therapy (RT) | ~8% | p < 0.01 | |

| This compound + RT | ~5% | p < 0.001 | |

| M2 Macrophages | Control | ~25% | - |

| This compound | ~18% | p < 0.05 | |

| Radiation Therapy (RT) | ~15% | p < 0.01 | |

| This compound + RT | ~10% | p < 0.001 | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Control | ~30% | - |

| This compound | ~22% | p < 0.05 | |

| Radiation Therapy (RT) | ~20% | p < 0.01 | |

| This compound + RT | ~15% | p < 0.001 |

Data are estimated from graphical representations in the source publication and presented for illustrative purposes.[1]

These findings suggest that this compound not only directly inhibits tumor growth but also enhances anti-tumor immunity by increasing the infiltration of cytotoxic CD8+ T cells while reducing the populations of immunosuppressive cell types such as regulatory T cells, M2 macrophages, and myeloid-derived suppressor cells.[1]

Signaling Pathways and Experimental Workflows

RAGE Signaling Pathway in Pancreatic Cancer

The binding of ligands such as HMGB1 and S100 proteins to RAGE on pancreatic cancer cells triggers a downstream signaling cascade that culminates in the activation of NF-κB. This transcription factor then translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and inflammation.

Caption: RAGE signaling pathway in pancreatic cancer.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound in pancreatic cancer models typically involves a multi-step process, from in vitro characterization to in vivo efficacy and immunophenotyping studies.

Caption: Experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

In Vivo Pancreatic Cancer Mouse Model

-

Cell Culture: Human Panc-1 or murine Pan02 pancreatic cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Tumor Implantation: A suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of immunodeficient (for Panc-1) or immunocompetent (for Pan02) mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. This compound is typically administered daily via oral gavage or intraperitoneal injection. Radiation therapy, if applicable, is delivered locally to the tumor.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are then harvested for further analysis.

Western Blot for Phospho-NF-κB

-

Protein Extraction: Tumor tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65. A primary antibody for total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Tumor-Infiltrating Immune Cells

-

Single-Cell Suspension: Harvested tumors are mechanically and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.

-

Fc Receptor Blocking: The cells are incubated with an Fc receptor blocking antibody to prevent non-specific antibody binding.

-

Surface Staining: The cells are stained with a cocktail of fluorescently-conjugated antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1).

-

Intracellular Staining (for transcription factors like FoxP3): Cells are fixed and permeabilized before staining with antibodies against intracellular targets.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using flow cytometry software to identify and quantify different immune cell populations based on their marker expression.[5][6]

Clinical Development of this compound in Pancreatic Cancer

This compound is currently being evaluated in a Phase 1/2 clinical trial for patients with metastatic pancreatic cancer that is refractory to first-line treatment (NCT05766748).[3][7]

Table 4: Overview of the NCT05766748 Clinical Trial

| Parameter | Description |

| Phase | Phase 1/2 |

| Title | A Study of the Effect of this compound in Patients Refractory to Prior Treatment of Metastatic Pancreatic Cancer |

| Status | Recruiting |

| Primary Objective | To determine the recommended Phase 2 dose (RP2D) of this compound. |

| Secondary Objectives | To evaluate the safety and preliminary efficacy of this compound, including overall survival, disease control rate, and changes in pain scores. |

| Inclusion Criteria | Adults with histologically confirmed metastatic pancreatic adenocarcinoma who have failed first-line therapy. |

| Exclusion Criteria | Life expectancy < 3 months, active uncontrolled infections, and certain concomitant medications. |

| Treatment Arms | Dose escalation cohorts of this compound administered orally. |

As of the latest available information, no efficacy data from this trial has been publicly released. The study will provide crucial information on the safety, tolerability, and preliminary anti-tumor activity of this compound in this patient population.

Conclusion

This compound, a first-in-class RAGE inhibitor, has demonstrated compelling preclinical anti-tumor activity in pancreatic cancer models. Its dual mechanism of action, involving direct inhibition of tumor cell proliferation and favorable modulation of the tumor immune microenvironment, positions it as a promising therapeutic candidate. The ongoing Phase 1/2 clinical trial will be instrumental in determining the clinical utility of this compound for the treatment of advanced pancreatic cancer. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this devastating disease.

References

- 1. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. mmehb.scholasticahq.com [mmehb.scholasticahq.com]

- 5. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]

- 7. This compound for Refractory Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

TTP488 (Azeliragon): Modulating the Glioblastoma Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging malignancies to treat, largely due to its complex and immunosuppressive tumor microenvironment (TME). The Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway has been identified as a key player in promoting inflammation, tumor proliferation, angiogenesis, and immune evasion in GBM. TTP488, also known as azeliragon, is an orally bioavailable small molecule inhibitor of RAGE. This technical guide provides a comprehensive overview of the preclinical evidence detailing the effect of TTP488 on the glioblastoma TME. Preclinical studies in murine glioma models demonstrate that this compound, particularly in combination with radiation therapy, can significantly alter the TME's cellular composition, leading to a reduction in immunosuppressive cell populations and an increase in cytotoxic T cells, ultimately resulting in improved survival outcomes. This guide consolidates the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development of TTP488 as a potential therapeutic for glioblastoma.

Introduction: The Role of the RAGE Pathway in Glioblastoma

The glioblastoma tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively contribute to tumor progression and therapeutic resistance. A key signaling pathway implicated in fostering a pro-tumorigenic milieu is mediated by the Receptor for Advanced Glycation Endproducts (RAGE).

RAGE is a multi-ligand receptor of the immunoglobulin superfamily that is expressed on various cell types within the TME, including tumor cells, endothelial cells, and immune cells.[1] Its ligands, which are abundant in the GBM microenvironment, include High Mobility Group Box 1 (HMGB1), S100 proteins, and advanced glycation endproducts (AGEs).[1][2] The engagement of RAGE by these ligands triggers a cascade of downstream signaling events that drive key aspects of glioblastoma pathogenesis.

Upon ligand binding, RAGE activates multiple intracellular signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and signal transducer and activator of transcription 3 (STAT3). The activation of these pathways culminates in the upregulation of genes involved in:

-

Inflammation: Increased production of pro-inflammatory cytokines and chemokines.

-

Cell Proliferation and Survival: Promotion of tumor cell growth and inhibition of apoptosis.[3]

-

Angiogenesis: Formation of new blood vessels to supply the tumor.[1]

-

Invasion and Metastasis: Enhanced tumor cell migration and invasion into surrounding brain tissue.[3]

-

Immune Evasion: Recruitment and polarization of immunosuppressive immune cells.[3]

Given the central role of the RAGE pathway in glioblastoma, inhibiting this pathway presents a promising therapeutic strategy. TTP488 (this compound) is a small molecule antagonist of RAGE that has been investigated for its potential to disrupt these pro-tumorigenic processes.[2][4]

TTP488 (this compound): A RAGE Inhibitor

TTP488 (this compound) is an orally administered small molecule that functions as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[2][4] By binding to RAGE, this compound prevents the interaction of the receptor with its various ligands, thereby inhibiting the activation of downstream signaling pathways that contribute to glioblastoma progression.[2]

Initially developed for Alzheimer's disease, this compound has demonstrated a favorable safety profile in clinical trials involving over 2000 patients.[2][4] This established safety record has facilitated its exploration in oncology, with the FDA granting it orphan drug designation for the treatment of glioblastoma.[2][4] Preclinical studies, particularly in pancreatic and breast cancer, have provided insights into its anti-tumor mechanisms, which are believed to be relevant to its application in glioblastoma.[5][6] These studies have shown that this compound can inhibit NF-κB signaling and modulate the tumor immune microenvironment by reducing immunosuppressive cells and increasing the infiltration of cytotoxic T cells.[5]

Quantitative Data: TTP488's Impact on the Glioblastoma TME

A preclinical study presented at the 2023 ASCO Annual Meeting provided key quantitative data on the effects of this compound in combination with radiation therapy (RT) in immunocompetent murine models of glioblastoma (GL261 and CT2A).[2]

Survival Analysis

The combination of this compound with RT resulted in a significant improvement in the survival of glioblastoma-bearing mice compared to either treatment alone.[2]

Table 1: Survival Outcomes in Glioblastoma-Bearing Mice

| Treatment Group | Outcome |

|---|---|

| Control | Baseline survival |

| This compound alone | No significant improvement in survival |

| Radiation Therapy (RT) alone | Moderate improvement in survival |

| RT + this compound | Significantly improved survival compared to RT alone or this compound alone |

Data summarized from a 2023 ASCO Meeting Abstract.[2]

Immune Cell Infiltration in the Tumor Microenvironment

Analysis of the tumor microenvironment revealed that the combination of RT and this compound significantly altered the immune cell landscape, shifting it from an immunosuppressive to a more immune-active state.[2]

Table 2: Changes in Immune Cell Populations in the Glioblastoma TME

| Immune Cell Population | RT Alone | RT + this compound |

|---|---|---|

| Granulocytic-MDSC (G-MDSC) | Increased | Significantly reduced compared to RT alone |

| Monocytic-MDSC (M-MDSC) | Increased | Significantly reduced compared to RT alone |

| Tumor-Associated Macrophages (TAM) | Increased | Significantly reduced compared to RT alone |

| Regulatory T cells (Treg) | Increased | Significantly reduced compared to RT alone |

| Infiltrating CD8+ T cells | No significant change | Increased compared to RT alone |

Data summarized from a 2023 ASCO Meeting Abstract.[2]

Systemic Immune Cell Populations in the Spleen

The study also assessed the systemic effects of the combination therapy on immune cell populations in the spleen.[2]

Table 3: Changes in Immune Cell Populations in the Spleen

| Immune Cell Population | RT Alone | RT + this compound |

|---|---|---|

| Granulocytic-MDSC (G-MDSC) | Significantly increased | Significantly reduced compared to RT alone |

| Monocytic-MDSC (M-MDSC) | Significantly increased | Significantly reduced compared to RT alone |

Data summarized from a 2023 ASCO Meeting Abstract.[2]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in preclinical studies evaluating the effects of TTP488 on the glioblastoma tumor microenvironment, based on the available literature.

Animal Models

-

Cell Lines: Murine glioblastoma cell lines, such as GL261 and CT2A, are commonly used.[2] These cell lines are syngeneic to C57BL/6 mice, allowing for the study of tumor-immune interactions in an immunocompetent host.

-

Orthotopic Implantation:

-

Glioblastoma cells are cultured under standard conditions.

-

Immunocompetent mice (e.g., C57BL/6) are anesthetized.

-

A small burr hole is drilled in the skull at specific stereotactic coordinates to target a specific brain region (e.g., the striatum).

-

A suspension of glioblastoma cells (e.g., 1 x 105 cells in 2-5 µL of media) is slowly injected into the brain parenchyma using a stereotactic frame and a Hamilton syringe.

-

The burr hole is sealed with bone wax, and the incision is sutured.

-

Treatment Regimen

-

Radiation Therapy (RT): Fractionated radiation is delivered to the whole head of the tumor-bearing mice. A typical regimen involves 2 Gy per day for 5 consecutive days.[2]

-

This compound Administration: this compound is administered via intraperitoneal (i.p.) injection. A common dosing schedule is 0.1 mg/mouse/day, starting one day before the initiation of RT and continuing for up to 10 days.[2]

In Vivo Tumor Monitoring

-

Bioluminescence Imaging (BLI): If the glioblastoma cell lines are engineered to express luciferase, tumor growth can be monitored non-invasively.

-

Mice are anesthetized.

-

D-luciferin is administered via intraperitoneal injection.

-

Photonic emission from the tumor is captured and quantified using an in vivo imaging system (e.g., IVIS).

-

Imaging is performed at regular intervals (e.g., weekly) to track tumor progression.

-

Analysis of the Tumor Microenvironment

-

Tissue Harvesting: At a predetermined time point (e.g., 14 days post-tumor implantation), mice are euthanized, and the brains and spleens are harvested.[2]

-

Flow Cytometry:

-

Tumor and spleen tissues are mechanically and enzymatically dissociated to create single-cell suspensions.

-

Cells are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A representative panel could include markers for:

-

General immune cells: CD45

-

Myeloid cells: CD11b, Ly6G (for G-MDSCs), Ly6C (for M-MDSCs), F4/80 (for macrophages)

-

T cells: CD3, CD4, CD8, FoxP3 (for Tregs)

-

-

Stained cells are analyzed using a multi-color flow cytometer to quantify the proportions of different immune cell subsets.

-

-

Immunohistochemistry (IHC):

-

Brain tissue is fixed in formalin and embedded in paraffin.

-

Tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask epitopes.

-

Sections are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, CD163 for M2-like macrophages).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the staining.

-

Sections are counterstained (e.g., with hematoxylin) and imaged using a microscope.

-

Visualizations: Signaling Pathways and Experimental Workflows

RAGE Signaling Pathway in Glioblastoma

Caption: The RAGE signaling pathway in glioblastoma and the inhibitory action of TTP488.

Experimental Workflow for Preclinical Evaluation of TTP488

Caption: Experimental workflow for assessing TTP488's efficacy in glioblastoma models.

Conclusion and Future Directions

The preclinical data strongly suggest that TTP488 (this compound), a small molecule inhibitor of RAGE, holds significant promise as a therapeutic agent for glioblastoma. By blocking the RAGE signaling pathway, this compound, particularly in combination with radiation therapy, can effectively remodel the immunosuppressive tumor microenvironment. The observed reduction in myeloid-derived suppressor cells and regulatory T cells, coupled with an increase in cytotoxic CD8+ T cells, provides a compelling rationale for its clinical investigation.

Ongoing and future clinical trials will be crucial to validate these preclinical findings in patients with glioblastoma.[7][8] Key areas for future research include:

-

Optimizing Combination Therapies: Investigating the synergy of this compound with other immunotherapies, such as checkpoint inhibitors, to further enhance anti-tumor immunity.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to RAGE-targeted therapies.

-

Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to develop strategies to overcome them.

References

- 1. Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PF-04494700 on Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04494700, also known as Azeliragon or TTP488, is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE, a multi-ligand receptor of the immunoglobulin superfamily, plays a pivotal role in the inflammatory response, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). In the central nervous system (CNS), RAGE is expressed on various cell types, including microglia, the resident immune cells of the brain. Upregulation of RAGE in microglia is observed in AD brains, contributing to a chronic neuroinflammatory state. PF-04494700 is designed to block the interaction of RAGE with its ligands, thereby attenuating the downstream inflammatory signaling cascades that lead to microglial activation and the subsequent release of pro-inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of PF-04494700, its effects on microglial activation based on available preclinical and clinical data, detailed experimental protocols for assessing microglial activation, and visualizations of the relevant signaling pathways.

Mechanism of Action: Inhibition of the RAGE Signaling Pathway

Microglial activation is a hallmark of neuroinflammation in Alzheimer's disease. The interaction of ligands such as amyloid-beta (Aβ), S100B, and high mobility group box 1 (HMGB1) with RAGE on the surface of microglia triggers a cascade of intracellular signaling events. This activation leads to the transcription and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which contribute to neuronal damage and disease progression.

PF-04494700 acts as a competitive antagonist of RAGE, preventing the binding of these ligands and thereby inhibiting the downstream signaling pathways. The primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response in microglia.[1][2][3]

Data Presentation: Summary of Preclinical and Clinical Findings

The available data on the effects of PF-04494700 on microglial activation and related inflammatory markers are summarized below. It is important to note that while preclinical studies in animal models have suggested a reduction in inflammatory markers, clinical trials in humans have not shown a consistent effect on plasma biomarkers of inflammation.

| Study Type | Model/Population | Key Findings on Inflammation | Reference |

| Preclinical | Transgenic mouse model of AD (APP Swedish/London mutations) | 90 days of oral treatment with PF-04494700 was associated with a significant reduction in the inflammatory markers TNF-α, TGF-β, and IL-1 in the CNS. (Note: Specific quantitative data is from an internal report and not publicly available). | [2] |

| Preclinical | Mouse model of systemic amyloidosis | PF-04494700 reduced the expression of IL-6 and macrophage colony-stimulating factor in the spleen. | [2] |

| Clinical Trial (Phase 2) | Patients with mild-to-moderate Alzheimer's disease | 10 weeks of treatment with PF-04494700 had no consistent or clinically meaningful effect on plasma levels of inflammatory biomarkers. The drug was found to be safe and well-tolerated. | [2][4] |

| Preclinical (In vitro) | Rat model of Alzheimer's disease | TTP488 (PF-04494700) reduced the protein levels of caspase-1, IL-1β, and IL-18 by inhibiting NLRP1 inflammasome activation. | [5] |

Experimental Protocols: Assessing Microglial Activation

This section provides a detailed methodology for a key experiment to assess the impact of a compound like PF-04494700 on microglial activation in vitro.

In Vitro Microglial Activation Assay: Cytokine Release Measurement

1. Objective: To determine the effect of PF-04494700 on the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from microglia stimulated with a pro-inflammatory agent.

2. Materials:

- Primary microglia or a microglial cell line (e.g., BV-2)

- Cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

- Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

- PF-04494700 (dissolved in a suitable vehicle, e.g., DMSO)

- Phosphate-buffered saline (PBS)

- Enzyme-linked immunosorbent assay (ELISA) kits or multiplex cytokine assay kits for the cytokines of interest

- 96-well cell culture plates

- Spectrophotometer or multiplex assay reader

3. Cell Culture and Treatment:

- Seed microglia in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

- The following day, replace the medium with fresh medium containing various concentrations of PF-04494700 or vehicle control. Incubate for 1 hour.

- Add LPS (e.g., 100 ng/mL final concentration) to the wells to stimulate microglial activation. Include a control group of cells that are not treated with LPS.

- Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

4. Sample Collection and Analysis:

- After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

- Carefully collect the cell culture supernatants without disturbing the cell pellet.

- Perform ELISA or a multiplex cytokine assay on the supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α, IL-1β, and IL-6.

5. Data Analysis:

- Calculate the mean and standard deviation of cytokine concentrations for each treatment group.